molecular formula C9H10BrClN4 B2355897 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2060040-98-2

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2355897
CAS RN: 2060040-98-2
M. Wt: 289.56
InChI Key: DUBPIPALFZMMRN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole ring fused to a phenyl group . It is also known as 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine ring system . The InChI code for this compound is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” are not detailed in the retrieved sources, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention . The compound “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could potentially be used in the synthesis of these indole derivatives.

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could be used to synthesize these indole derivatives, contributing to these biological activities.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a compound similar to “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine”, can be used in the preparation of solid hexacoordinate complexes . It’s possible that “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” could also be used in similar applications.

Synthesis of 1,4’-Bipyrazoles

4-Bromopyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Given the structural similarity, “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also be used in the synthesis of 1,4’-bipyrazoles.

Anticancer Evaluation

In 2011, Song et al. reported the synthesis and anticancer evaluation of novel fluorinated pyrazolo[3,4-d]pyrimidine with a 1,3,4-thiadiazole heterocyclic ring . Given the structural similarity, “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also have potential anticancer properties.

Synthesis of Azepinoindole

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole . After six steps, it gave azepinoindole . “3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine” might also be used in similar synthetic pathways.

properties

IUPAC Name

3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBPIPALFZMMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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